Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateは、保護基としてtert-butoxycarbonyl(Boc)基を有するピペリジン誘導体です。分子内にヒドロキシエチル基を有することから、さらなる官能基変換や高分子材料の合成中間体として有用です。Boc基は酸感受性が高く、穏やかな条件で脱保護可能なため、多段階合成において選択性を維持できます。また、ピペリジン骨格は医薬品や有機電子材料の構築ユニットとして頻用されるため、本化合物はそれらの合成における重要な前駆体となります。高い純度と安定性を兼ね備え、有機溶媒への溶解性にも優れています。
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
Product Name:tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
CAS番号:89151-44-0
MF:C12H23NO3
メガワット:229.315923929214
MDL:MFCD03427086
CID:61232
PubChem ID:854140
Update Time:2025-06-07

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD03427086
    • インチ: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • InChIKey: YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCC(CCO)CC1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 229.16800
  • どういたいしつりょう: 229.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

  • 色と性状: Colorless to Yellow Liquid
  • 密度みつど: 1.043 g/mL at 25 °C(lit.)
  • ふってん: 120-150 °C/0.5 mmHg(lit.)
  • フラッシュポイント: 華氏度:>230°F
    摂氏度:>110°C
  • 屈折率: n20/D 1.4730(lit.)
  • PSA: 49.77000
  • LogP: 1.95380
  • ようかいせい: 未確定

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate セキュリティ情報

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
048693-1g
N-Boc-4-Piperidineethanol
89151-44-0 97%
1g
£16.00 2022-02-28
Fluorochem
048693-5g
N-Boc-4-Piperidineethanol
89151-44-0 97%
5g
£40.00 2022-02-28
Fluorochem
048693-10g
N-Boc-4-Piperidineethanol
89151-44-0 97%
10g
£60.00 2022-02-28
AstaTech
56416-5/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
5g
$38 2023-09-17
AstaTech
56416-25/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
25g
$105 2023-09-17
AstaTech
56416-100/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
100g
$424 2023-09-17
Chemenu
CM101407-25g
1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
89151-44-0 97%
25g
$143 2021-08-06
Chemenu
CM101407-100g
1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
89151-44-0 97%
100g
$393 2021-08-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002535-1g
N-Boc-4-piperidineethanol
89151-44-0 ≥97%
1g
¥40.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002535-5g
N-Boc-4-piperidineethanol
89151-44-0 ≥97%
5g
¥77.00 2025-04-12

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
リファレンス
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
リファレンス
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
リファレンス
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

合成方法 4

はんのうじょうけん
1.1 Solvents: Ethanol ;  1 h, reflux
リファレンス
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
リファレンス
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

合成方法 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
リファレンス
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
リファレンス
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

合成方法 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  overnight, rt
リファレンス
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

合成方法 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
リファレンス
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
注文番号:A843074
在庫ステータス:in Stock
はかる:500g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:58
価格 ($):886.0/177.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
A843074
清らかである:99%/99%
はかる:500g/100g
価格 ($):886.0/177.0
Email